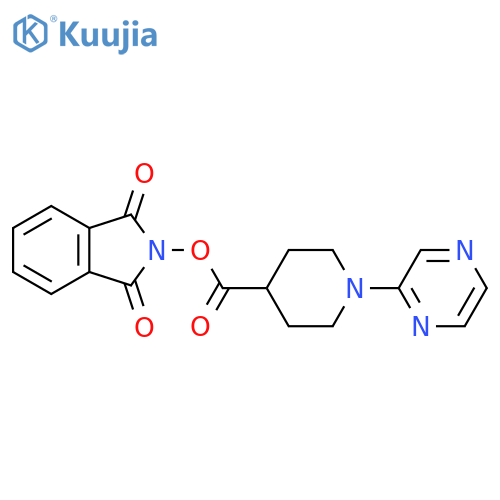

Cas no 2248387-20-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248387-20-2

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate

- EN300-6519165

-

- インチ: 1S/C18H16N4O4/c23-16-13-3-1-2-4-14(13)17(24)22(16)26-18(25)12-5-9-21(10-6-12)15-11-19-7-8-20-15/h1-4,7-8,11-12H,5-6,9-10H2

- InChIKey: SWBKVMWWSSLTFJ-UHFFFAOYSA-N

- ほほえんだ: O(C(C1CCN(C2C=NC=CN=2)CC1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 352.11715500g/mol

- どういたいしつりょう: 352.11715500g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6519165-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate |

2248387-20-2 | 95.0% | 0.05g |

$443.0 | 2025-03-14 | |

| Enamine | EN300-6519165-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate |

2248387-20-2 | 95.0% | 0.1g |

$464.0 | 2025-03-14 | |

| Enamine | EN300-6519165-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate |

2248387-20-2 | 95.0% | 0.25g |

$485.0 | 2025-03-14 | |

| Enamine | EN300-6519165-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate |

2248387-20-2 | 95.0% | 10.0g |

$2269.0 | 2025-03-14 | |

| Enamine | EN300-6519165-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate |

2248387-20-2 | 95.0% | 0.5g |

$507.0 | 2025-03-14 | |

| Enamine | EN300-6519165-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate |

2248387-20-2 | 95.0% | 1.0g |

$528.0 | 2025-03-14 | |

| Enamine | EN300-6519165-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate |

2248387-20-2 | 95.0% | 5.0g |

$1530.0 | 2025-03-14 | |

| Enamine | EN300-6519165-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate |

2248387-20-2 | 95.0% | 2.5g |

$1034.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate 関連文献

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate (CAS No. 2248387-20-2)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate, identified by its CAS number 2248387-20-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes fused rings and functional groups that contribute to its unique chemical properties and biological activities. The presence of both dioxo and pyrazinyl moieties in its molecular structure suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The 1,3-dioxo moiety, also known as a β-ketoester or α-lactone derivative, is known for its reactivity and ability to participate in various chemical transformations. This functional group is often associated with compounds that exhibit potent biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. In contrast, the pyrazinyl substituent introduces a nitrogen-rich aromatic ring system that can enhance the compound's solubility and binding affinity to biological targets. The combination of these features in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate makes it an intriguing molecule for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate with greater accuracy. By leveraging machine learning algorithms and large-scale databases of bioactive compounds, scientists can identify potential binding interactions between this molecule and target proteins or enzymes. Such predictions are crucial for guiding experimental efforts and optimizing the compound's pharmacological profile. For instance, studies have shown that isoindol derivatives can interact with transcription factors and kinases, which are key players in various disease pathways.

The dihydro prefix in the name indicates the presence of a saturated ring system adjacent to the dioxo group. This structural feature often enhances the compound's metabolic stability while maintaining its biological activity. Additionally, the piperidine ring in the molecule contributes to its amphiphilic nature, allowing it to partition efficiently between aqueous and lipid environments. This property is particularly important for drug candidates that need to cross biological membranes to reach their target sites.

Current research in medicinal chemistry emphasizes the development of multivalent compounds—molecules that can engage multiple binding sites on a target protein simultaneously. This approach has led to the discovery of highly potent and selective drugs with improved pharmacokinetic properties. The structural complexity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate suggests that it may exhibit such multivalent interactions, making it a valuable scaffold for designing next-generation therapeutics.

In vitro studies have begun to explore the potential applications of this compound in various therapeutic areas. Preliminary data indicate that it may possess inhibitory activity against certain enzymes involved in inflammation and cancer progression. The pyrazinyl moiety has been particularly noted for its ability to modulate enzyme activity by acting as a competitive inhibitor or allosteric modulator. Further research is needed to fully elucidate these mechanisms and optimize the compound's efficacy.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-y)piperidine -4-carboxylate presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions and stereochemistry is essential to ensure high yields and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have been employed to streamline the synthesis process while maintaining high selectivity.

As interest in isoindol derivatives grows, researchers are increasingly exploring their potential applications beyond traditional pharmaceuticals. For example, these compounds have shown promise as fluorescent probes for cellular imaging due to their ability to emit light upon interaction with specific biological targets. The development of such probes could revolutionize diagnostic tools by providing real-time visualization of disease processes at the molecular level.

The role of computational methods in drug discovery cannot be overstated. By integrating experimental data with computational predictions, scientists can accelerate the identification of promising candidates like 1,3-dioxo -2 ,3 -dihydro -1 H -isoindol -2 - yl 1 -( pyrazin - 2 - yl ) piperidine -4 -carboxylate (CAS No. 2248387 -20 - 2). Machine learning models trained on large datasets of bioactive compounds can predict binding affinities and toxicity profiles with remarkable accuracy, reducing the time and cost associated with traditional screening methods.

In conclusion, 1 ,3 - dioxo - 2 ,3 - dihydro - 1 H - isoindol - 2 - yl 1 -( pyrazin - 2 - yl ) piperidine -4 carboxylate ( CAS No .2248387−20− ) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics . Its unique combination of functional groups , coupled with promising preliminary data , makes it an attractive candidate for further exploration . As research progresses , this compound holds great potential for contributing to advancements in medicine and biotechnology .

2248387-20-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pyrazin-2-yl)piperidine-4-carboxylate) 関連製品

- 953008-89-4(N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide)

- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)

- 14348-75-5(2,7-Dibromo-9-fluorenone)

- 87068-75-5((2S)-2-(phenylformamido)butanoic Acid)

- 1804105-60-9(Methyl 2-(2-chloropropanoyl)-5-cyanobenzoate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1780866-54-7(6-Oxa-2-aza-spiro[4.5]decan-3-one)

- 1806448-02-1(2-(Chloromethyl)-4-fluorophenylhydrazine)

- 858120-02-2(5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile)

- 1407997-80-1(tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate)